molecular formula C16H12BClN2 B1428308 2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 1336918-65-0

2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

Cat. No. B1428308
M. Wt: 278.5 g/mol
InChI Key: DTZJYYHPSJQREU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a chemical compound with the molecular formula C16H12BClN2 . It has an average mass of 278.544 Da and a monoisotopic mass of 278.078217 Da . This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is defined by its molecular formula, C16H12BClN2 . The exact structure is not provided in the search results.

Scientific Research Applications

Organic Thin-Film Transistor Applications

2,2'-(1,4-Phenylene)bis(2,3-dihydro-1H-naphtho[1,8-de]-1,3,2-diazaboroine) and its derivatives have been synthesized and characterized for use in organic thin-film transistors (OFETs). These compounds, including the 2-(4-Chlorophenyl) variant, have shown potential in electronic applications due to their charge carrier mobility properties, as explored by Lu et al. (2010) in their study, which included differential scanning calorimetry, X-ray structure analysis, and other methods to assess the properties relevant for OFETs (Lu, Bolag, Nishida, & Yamashita, 2010).

Structural and Interaction Properties

The structural characteristics of 2-(4-Chlorophenyl)naphtho[1,8-de][1,3,2]diazaborinane and similar compounds have been analyzed, revealing complex intermolecular interactions and chain formations. This research provides valuable insights into the molecular geometry and potential applications in materials science, as detailed by Akerman et al. (2011) (Akerman, Robinson, & Slabber, 2011).

Fluorescent Probes in Metal Ion Detection

Recent studies have shown that polymers containing 2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine can be used as fluorescent sensors for detecting metal ions like Fe3+ and Cr3+. The synthesized polymers demonstrated excellent selectivity and sensitivity in metal ion detection, highlighting their potential in sensory applications, as reported by Li et al. (2022) (Li, Sheng, Sun, Wan, Liu, Qian, & Chen, 2022).

Corrosion Inhibition

Derivatives of 2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. These compounds showed significant efficiency in protecting metal surfaces from corrosion, as explored in a study by Saraswat and Yadav (2020) (Saraswat & Yadav, 2020).

Antimicrobial Activity

Various derivatives of 2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine have been synthesized and tested for their antimicrobial properties. These compounds exhibited significant activity against various bacterial strains, suggesting their potential in developing new antimicrobial agents, as indicated by research conducted by Madhuritha et al. (2004) and Srinivasulu et al. (2000) (Madhuritha, Kumar, Parthasarathy, & Uma, 2004), (Srinivasulu, Reddy, Reddy, Brown, Hager, Means, & Berlin, 2000).

Solvent-Free Synthesis

Research on solvent-free synthesis methods for nitrogen-based boroles and borinines derived from similar compounds has been conducted. These methods are environmentally friendly and efficient, offering a new approach to the synthesis of such compounds, as demonstrated in a study by Slabber et al. (2013) (Slabber, Grimmer, & Robinson, 2013).

properties

IUPAC Name

3-(4-chlorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BClN2/c18-13-9-7-12(8-10-13)17-19-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZJYYHPSJQREU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
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2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Reactant of Route 3
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2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

Citations

For This Compound
2
Citations
Z Junying, Z Xiao-Jing, L Ganpeng… - Chinese Journal of …, 2023 - sioc-journal.cn
An electrochemical room-temperature synthesis of masked organoboronic acids R (alkyl or aryl)-B (dan) has been developed. At room temperature, 1, 8-diaminonaphthalene and …
Number of citations: 2 sioc-journal.cn
S Liao, X Hu, Y Li, X Wang, D Li, Q Wang, Y Wang… - Tetrahedron, 2021 - Elsevier
An environment-friendly methodology for the synthesis of R (alkyl or aryl)-B(dan) on water is described. 1,8-diamino naphthalene(danH 2 ) was reacted with different types of …
Number of citations: 2 www.sciencedirect.com

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